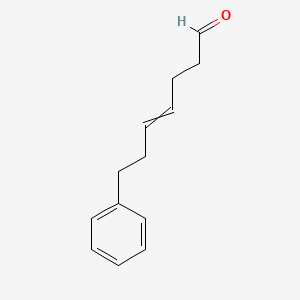
7-Phenylhept-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylhept-4-enal: is an organic compound with the molecular formula C₁₃H₁₆O . It is characterized by a phenyl group attached to a heptenal chain, specifically at the 7th position. This compound is notable for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-4-enal typically involves the reaction of 3-butynylbenzene with various reagents. One common method includes the use of Rh(III)-catalyzed diastereoselective C–H bond addition/cyclization cascade . This reaction is carried out under a nitrogen atmosphere using oven-dried glassware and purified solvents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenylhept-4-enal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 7-Phenylheptanoic acid.
Reduction: 7-Phenylheptanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 7-Phenylhept-4-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of reaction mechanisms and synthetic pathways.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .
Mécanisme D'action
The mechanism of action of 7-Phenylhept-4-enal involves its interaction with molecular targets through its aldehyde and phenyl groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π stacking interactions. These interactions can influence various biochemical pathways, making this compound a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
7-Phenylhept-4-yn-3-one: This compound has a similar heptenal chain but with a triple bond at the 4th position.
7-Phenylheptanoic acid: The oxidized form of 7-Phenylhept-4-enal.
7-Phenylheptanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of an aromatic ring and an unsaturated aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
65018-57-7 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
7-phenylhept-4-enal |
InChI |
InChI=1S/C13H16O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-2,4,6-7,10-12H,3,5,8-9H2 |
Clé InChI |
KPCGXCLDVKWCTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
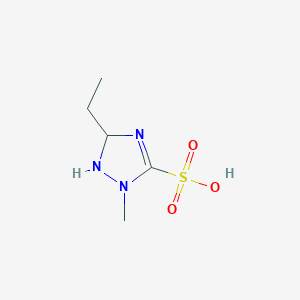
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)

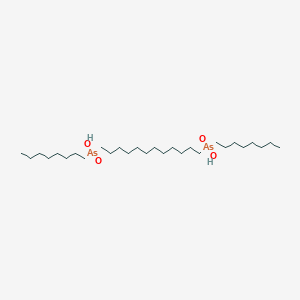
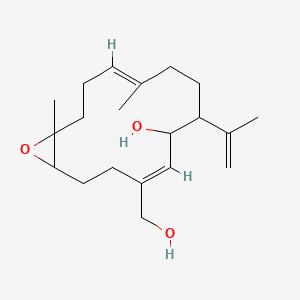
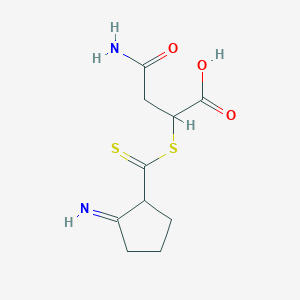
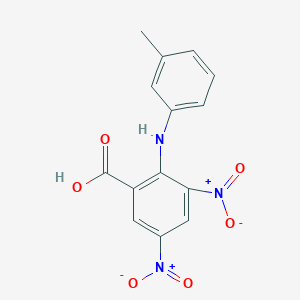
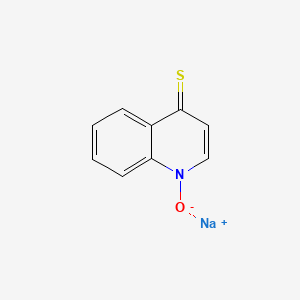
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
